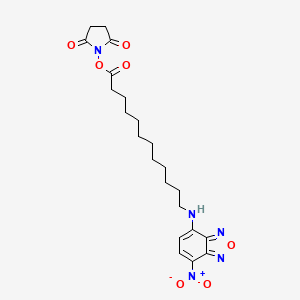

NBD dodecanoic acid N-succinimidyl ester

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N5O7/c28-18-13-14-19(29)26(18)33-20(30)10-8-6-4-2-1-3-5-7-9-15-23-16-11-12-17(27(31)32)22-21(16)24-34-25-22/h11-12,23H,1-10,13-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYDLXEKIIYOVIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCCCCCCCCCNC2=CC=C(C3=NON=C23)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to NBD Dodecanoic Acid N-Succinimidyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

NBD dodecanoic acid N-succinimidyl ester is a versatile fluorescent labeling reagent widely used in cell biology, biochemistry, and biomedical research. This molecule is a derivative of dodecanoic acid (a 12-carbon fatty acid) that has been chemically modified with two key functional groups:

-

A 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) fluorophore: This small, environmentally sensitive fluorescent tag allows for the visualization and quantification of the labeled molecule.[1][2]

-

An N-succinimidyl (NHS) ester: This reactive group facilitates the covalent attachment of the NBD-labeled fatty acid to primary and secondary amines on target biomolecules, such as proteins and lipids, forming a stable amide bond.[1][3][4]

The lipophilic dodecanoic acid backbone enables the probe to integrate into cellular membranes and interact with lipid-binding proteins, making it an invaluable tool for studying membrane dynamics, lipid trafficking, and cellular uptake mechanisms.[1] The fluorescence of the NBD group is highly sensitive to the polarity of its surrounding environment, exhibiting increased quantum yield in nonpolar environments like lipid membranes, which is a key feature for its applications.[1][5]

Physicochemical and Spectroscopic Properties

The quantitative properties of this compound are critical for its effective use in experimental settings.

| Property | Value | Reference |

| Systematic Name | (2,5-dioxopyrrolidin-1-yl) 12-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]dodecanoate | [1] |

| Synonyms | 12-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]dodecanoic acid succinimidyl ester | [1] |

| CAS Number | 689263-76-1 | [1] |

| Molecular Formula | C22H29N5O7 | [1] |

| Molecular Weight | 475.49 g/mol | [6] |

| Excitation Maximum (λex) | ~466 nm (in Methanol) | [1][7] |

| Emission Maximum (λem) | ~530 nm (in Methanol) | [1][7] |

| Storage Conditions | -20°C, protected from light and moisture | [8] |

Mechanism of Action: Covalent Labeling

The primary utility of the N-succinimidyl ester group is its ability to react with nucleophilic primary amines, such as the ε-amino group of lysine (B10760008) residues or the N-terminus of proteins.[1][3] The reaction proceeds via nucleophilic acyl substitution, forming a highly stable amide bond and releasing N-hydroxysuccinimide (NHS) as a byproduct. This reaction is most efficient under mildly alkaline conditions (pH 8.0-9.0).[1]

Key Applications and Experimental Protocols

This reagent is employed in a variety of research applications. Below are detailed protocols for two common uses: protein labeling and cellular fatty acid uptake analysis.

This technique is used to covalently attach the NBD-fatty acid probe to proteins for visualization, tracking, or interaction studies.

Experimental Protocol: Protein Labeling

-

1. Protein and Buffer Preparation:

-

Dissolve the target protein in an amine-free buffer at a pH of 8.0-9.0 (e.g., 0.1 M sodium bicarbonate or HEPES).[1][4] Avoid buffers containing primary amines like Tris, as they will compete for reaction with the NHS ester.[1]

-

The recommended protein concentration is typically 1-10 mg/mL to ensure efficient labeling.[3][9]

-

-

2. Reagent Preparation:

-

Allow the vial of this compound to equilibrate to room temperature before opening.

-

Prepare a stock solution of the reagent (e.g., 10 mM) in an anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[3][9]

-

-

3. Labeling Reaction:

-

Add the NHS ester stock solution to the protein solution while gently vortexing. A typical starting point is a 5- to 20-fold molar excess of the dye to the protein.[9] The optimal ratio may need to be determined empirically.

-

Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.[1][10]

-

-

4. Purification:

-

5. Characterization (Optional but Recommended):

-

Determine the Degree of Labeling (DOL), which is the average number of dye molecules per protein molecule, using spectrophotometry.

-

This assay measures the ability of cells to import fatty acids, a key process in metabolism that is often studied in the context of diseases like obesity and diabetes.[11] Fluorescent fatty acid analogs are widely used for this purpose.[12][13]

Experimental Protocol: Fatty Acid Uptake by Adherent Cells

-

1. Cell Culture:

-

2. Cell Preparation:

-

3. Probe Preparation:

-

While the this compound can be used to label proteins involved in uptake, for direct uptake assays, a non-esterified version (NBD-dodecanoic acid) is typically used. This analog is complexed with fatty acid-free Bovine Serum Albumin (BSA) to improve solubility and facilitate physiological delivery.[13]

-

-

4. Uptake Incubation:

-

5. Terminating the Assay:

-

To stop the uptake, quickly remove the probe solution and wash the cells multiple times with an ice-cold wash buffer (e.g., PBS containing 1 µM fatty acid-free BSA) to remove extracellular probe.[13][14]

-

For assays requiring high precision, a quenching agent like Trypan Blue can be added to extinguish the fluorescence of any remaining extracellular probe.[13]

-

-

6. Quantification:

Conclusion

This compound is a powerful and versatile chemical probe. Its combination of a reactive NHS ester, a lipophilic fatty acid chain, and an environmentally sensitive NBD fluorophore makes it an essential tool for covalently labeling biomolecules and investigating fundamental cellular processes related to lipid metabolism and membrane biology. The detailed protocols provided herein offer a solid foundation for researchers to apply this reagent effectively in their experimental designs.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. biotium.com [biotium.com]

- 4. NHS ester protocol for labeling proteins [abberior.rocks]

- 5. benchchem.com [benchchem.com]

- 6. This compound - CAS:689263-76-1 - 北京欣恒研科技有限公司 [konoscience.com]

- 7. NBD-dodecanoic acid, Fatty acid ligand binding site probe (CAS 96801-39-7) | Abcam [abcam.com]

- 8. This compound - CAS-Number 689263-76-1 - Order from Chemodex [chemodex.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fatty Acid Uptake Assay Fatty Acid Uptake Assay Kit Dojindo [dojindo.com]

- 12. Measurement of long-chain fatty acid uptake into adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. labs.pbrc.edu [labs.pbrc.edu]

- 15. NBD-lipid Uptake Assay for Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to NBD Dodecanoic Acid N-Succinimidyl Ester

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction and Overview

NBD dodecanoic acid N-succinimidyl ester is a specialized fluorescent probe designed for the covalent labeling of biomolecules. This reagent is composed of three critical functional components: a 7-nitrobenz-2-oxa-1,3-diazole (NBD) fluorophore, a dodecanoic acid (C12) lipophilic spacer, and an amine-reactive N-succinimidyl (NHS) ester.[1] The NBD group provides the fluorescent signal, characterized by its sensitivity to the local environment and spectral properties suitable for many biological applications.[1][2] The C12 chain enhances the molecule's affinity for lipid environments, making it an excellent tool for studying membrane dynamics and fatty acid-binding proteins.[1][3][4] The NHS ester facilitates the formation of stable, covalent amide bonds with primary amines on target molecules like proteins and peptides.[1] This guide provides a comprehensive overview of its chemical properties, reactivity, and experimental applications.

Core Chemical and Physical Properties

The fundamental chemical and spectral properties of this compound are summarized below. These characteristics are central to its application as a fluorescent labeling agent.

General Chemical Properties

The following table outlines the key identifiers and physical constants for the compound.

| Property | Value | Reference |

| Systematic Name | (2,5-dioxopyrrolidin-1-yl) 12-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]dodecanoate | [1] |

| Common Synonyms | 12-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]dodecanoic acid succinimidyl ester | [1] |

| CAS Number | 689263-76-1 | [1][3] |

| Molecular Formula | C22H29N5O7 | [1] |

| Molecular Weight | 475.49 g/mol | [5] |

Spectral Properties

The fluorescence characteristics of the NBD fluorophore are environmentally sensitive. The values below are typical for the probe in a methanolic environment.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~466 nm | [1][6] |

| Emission Maximum (λem) | ~530 nm | [1][6] |

| Quantum Yield (Φ) | 0.12 - 0.26 (Varies with lipid environment) | [1] |

Solubility and Stability

Proper handling and storage are critical to maintaining the reactivity of the NHS ester.

-

Solubility: The compound is soluble in polar aprotic organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[7] The dodecanoic acid chain imparts significant lipophilicity.[1]

-

Stability: The N-succinimidyl ester is susceptible to hydrolysis in aqueous environments, a process that accelerates with increasing pH.[1][7] For long-term storage, the reagent should be kept at -20°C, protected from light and moisture, and preferably under an inert atmosphere.[1][3][6] It is stable for at least two years under these conditions.[3][6] Reconstituted solutions in anhydrous solvents should be used immediately.[1]

Reactivity and Mechanism of Action

The utility of this compound as a labeling agent stems from the specific and efficient reactivity of the NHS ester group toward primary amines.

The reaction proceeds via a nucleophilic acyl substitution. The primary amine on a target molecule (e.g., the epsilon-amino group of a lysine (B10760008) residue in a protein) attacks the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[1] The optimal pH for this reaction in aqueous buffers is between 8.3 and 8.5.[8]

Experimental Protocols

The following sections provide generalized methodologies for the use of this compound.

General Protocol for Labeling Proteins

This protocol outlines a typical procedure for labeling a protein with the NBD probe. Molar ratios and incubation times may need to be optimized for specific proteins.

-

Reagent Preparation: Equilibrate the vial of this compound to room temperature before opening. Prepare a stock solution (e.g., 10 mg/mL) in anhydrous DMSO or DMF.

-

Protein Preparation: Dissolve the protein in an amine-free buffer at a pH of 8.3-8.5 (e.g., 100 mM sodium bicarbonate or phosphate (B84403) buffer). Buffers containing primary amines, such as Tris, are incompatible and must be avoided.

-

Labeling Reaction: Add a 5- to 20-fold molar excess of the NBD ester stock solution to the protein solution. The reaction should be initiated by adding the ester solution dropwise while gently stirring.

-

Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

Purification: Remove unreacted probe and the N-hydroxysuccinimide byproduct by dialysis or size-exclusion chromatography (e.g., a Sephadex G-25 column) using a suitable buffer (e.g., PBS).

-

Characterization: Confirm labeling by measuring the absorbance or fluorescence of the conjugate. The degree of labeling can be estimated using the extinction coefficients of the protein and the NBD fluorophore.

Quality Control: Assessing NHS Ester Reactivity

The reactivity of the NHS ester can diminish over time due to hydrolysis. This protocol, adapted from established methods, allows for a qualitative assessment of reagent activity.[7]

-

Principle: The hydrolysis of the NHS ester releases N-hydroxysuccinimide, which has a strong absorbance maximum around 260 nm.[7] By comparing the absorbance of a solution before and after forced hydrolysis with a strong base, one can determine if the reagent is still active.[7]

-

Procedure: a. Prepare a dilute solution of the this compound in a suitable buffer (e.g., phosphate buffer, pH 7). b. Measure the initial absorbance at 260 nm (A_initial). c. Add a small volume of a strong base (e.g., 1 M NaOH) to the solution to induce complete and rapid hydrolysis of any active NHS esters. d. After a few minutes, measure the final absorbance at 260 nm (A_final).

-

Interpretation:

-

If A_final > A_initial , the reagent contains active, amine-reactive NHS esters.

-

If A_final ≈ A_initial , the reagent has been fully hydrolyzed and is inactive. It should be discarded.[7]

-

Applications in Research

The unique structure of this compound makes it a versatile tool in several areas of biological research:

-

Membrane and Lipid Studies: The lipophilic C12 chain facilitates the incorporation of the probe into lipid bilayers and micelles, allowing for the study of membrane structure and dynamics.[1]

-

Probing Protein Binding Sites: It is well-suited for probing the ligand-binding sites of fatty acid and sterol carrier proteins.[3][4]

-

Fluorescent Labeling: As detailed above, it is widely used for the fluorescent labeling of proteins, peptides, and other amine-containing biomolecules for detection in techniques like fluorescence microscopy, flow cytometry, and immunoassays.[1]

References

- 1. This compound | Benchchem [benchchem.com]

- 2. NBD-X, succinimidyl ester *CAS 145195-58-0* | AAT Bioquest [aatbio.com]

- 3. This compound - CAS-Number 689263-76-1 - Order from Chemodex [chemodex.com]

- 4. NBD-dodecanoic acid, Fatty acid ligand binding site probe (CAS 96801-39-7) | Abcam [abcam.com]

- 5. This compound - CAS:689263-76-1 - 北京欣恒研科技有限公司 [konoscience.com]

- 6. NBD-dodecanoic acid - CAS-Number 96801-39-7 - Order from Chemodex [chemodex.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. lumiprobe.com [lumiprobe.com]

An In-Depth Technical Guide to NBD Dodecanoic Acid N-Succinimidyl Ester: Mechanism and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of NBD dodecanoic acid N-succinimidyl ester (NBD-C12-HSE), a versatile fluorescent probe. We will delve into its core mechanism of action, detail its applications in various research fields, and provide structured data and experimental protocols to facilitate its effective use in the laboratory.

Core Mechanism of Action

This compound is a valuable tool for fluorescently labeling biomolecules. Its functionality is rooted in the specific reactivity of its N-succinimidyl ester (NHS ester) group and the environmentally sensitive fluorescence of its nitrobenzoxadiazole (NBD) moiety.

The primary mechanism of action involves the covalent conjugation of the NBD fluorophore to target molecules through the formation of a stable amide bond. The NHS ester group is highly reactive towards primary amines (-NH2), which are readily available on biomolecules such as the N-terminus of proteins and the side chain of lysine (B10760008) residues.[1][2] This reaction proceeds optimally under slightly alkaline conditions (pH 8.0-9.0) and results in the release of N-hydroxysuccinimide.[1]

The dodecanoic acid (C12) linker provides a lipophilic spacer, which can influence the probe's interaction with cellular membranes and hydrophobic binding pockets of proteins.[1] The NBD fluorophore itself is known for its sensitivity to the polarity of its surrounding environment; its fluorescence intensity is significantly quenched in aqueous solutions and enhanced in nonpolar or hydrophobic environments.[3][4] This property is particularly useful for studying protein-lipid interactions and membrane dynamics.

Quantitative Data

The photophysical and chemical properties of this compound are summarized in the tables below for easy reference and comparison.

| Property | Value | Reference(s) |

| Systematic Name | (2,5-dioxopyrrolidin-1-yl) 12-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]dodecanoate | [1] |

| Molecular Formula | C22H29N5O7 | [1] |

| Molecular Weight | 475.49 g/mol | [5] |

| CAS Number | 689263-76-1 | [1] |

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | ~466 nm (in Methanol) | [1] |

| Emission Maximum (λem) | ~530 nm (in Methanol) | [1] |

| Extinction Coefficient (ε) | ~25,000 M⁻¹cm⁻¹ (at 465 nm) | [1] |

| Quantum Yield (Φ) | 0.12 - 0.26 (depending on lipid environment) | [1] |

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound are provided below.

Protein Labeling

This protocol describes the general procedure for labeling proteins with NBD-C12-HSE.

Materials:

-

Protein of interest (in an amine-free buffer, e.g., PBS)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

1 M Sodium Bicarbonate (NaHCO3), pH 8.3

-

Purification column (e.g., gel filtration or dialysis cassette)

-

Amine-free buffer for purification (e.g., PBS)

Procedure:

-

Prepare Protein Solution: Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH 8.3) to a concentration of 1-10 mg/mL. If the protein is in a different buffer, exchange it with the labeling buffer using dialysis or a desalting column.

-

Prepare NBD-C12-HSE Stock Solution: Immediately before use, dissolve the NBD-C12-HSE in anhydrous DMSO to a concentration of 10 mg/mL.

-

Labeling Reaction: Add the NBD-C12-HSE stock solution to the protein solution. A molar excess of 8-10 fold of the NHS ester to the protein is a good starting point for mono-labeling. The optimal ratio may need to be determined empirically.

-

Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.

-

Purification: Remove the unreacted probe and byproducts by gel filtration chromatography or dialysis against an amine-free buffer like PBS.[1]

Live Cell Labeling for Fatty Acid Uptake Studies

This protocol outlines a method for labeling live cells to study the uptake and trafficking of fatty acids.

Materials:

-

Cultured cells

-

This compound

-

Anhydrous DMSO

-

Serum-free culture medium

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope

Procedure:

-

Cell Preparation: Seed cells in a suitable imaging dish or plate and grow to the desired confluency.

-

Prepare Labeling Solution: Prepare a stock solution of NBD-C12-HSE in anhydrous DMSO. Dilute the stock solution in serum-free culture medium to the desired final concentration (typically 1-5 µM).

-

Cell Labeling: Wash the cells twice with warm PBS. Replace the medium with the labeling solution.

-

Incubation: Incubate the cells for 15-30 minutes at 37°C. The optimal incubation time may vary depending on the cell type and experimental goals.

-

Washing: Remove the labeling solution and wash the cells three times with cold PBS to remove the excess probe and stop the uptake.

-

Imaging: Image the cells immediately using a fluorescence microscope with appropriate filters for the NBD fluorophore (Excitation ~466 nm, Emission ~530 nm).

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound.

Figure 1. Covalent labeling of a protein with NBD-C12-HSE.

Figure 2. General workflow for protein labeling.

Figure 3. Cellular uptake and trafficking of NBD-dodecanoic acid.

Figure 4. Workflow for liposomal drug delivery studies.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. Systematic identification of structure-specific protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protein-Protein Interactions - Articles - Scientific Research Publishing [scirp.org]

An In-depth Technical Guide to NBD Dodecanoic Acid N-Succinimidyl Ester: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

NBD dodecanoic acid N-succinimidyl ester, systematically named (2,5-dioxopyrrolidin-1-yl) 12-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]dodecanoate, is a versatile fluorescent probe widely utilized in biological research. This lipophilic dye features a twelve-carbon dodecanoic acid chain, which mimics natural fatty acids, and a reactive N-succinimidyl (NHS) ester group. The NHS ester allows for covalent labeling of primary amines on biomolecules, such as proteins and certain lipids. The 7-nitrobenz-2-oxa-1,3-diazole (NBD) fluorophore exhibits environmentally sensitive fluorescence, making it a powerful tool for investigating lipid-protein interactions, membrane dynamics, cellular uptake, and drug delivery systems.[1] Its fluorescence is significantly quenched in aqueous environments and enhanced in hydrophobic media, providing a distinct signal for tracking labeled molecules within cellular compartments.[2]

Core Properties and Fluorescence Spectrum

The spectral characteristics of this compound are a key aspect of its utility. The NBD fluorophore is relatively small, which helps to minimize potential steric hindrance and perturbation of the biological systems under investigation.[1]

Quantitative Spectroscopic Data

| Property | Value | Solvent/Condition |

| Excitation Maximum (λex) | ~466 - 467 nm | Methanol, DMSO[1][3][4] |

| Emission Maximum (λem) | ~530 - 539 nm | Methanol, DMSO[1][3][4] |

| Molar Extinction Coefficient (ε) | ~25,000 M⁻¹cm⁻¹ | at 465 nm[1] |

| Quantum Yield (Φ) | 0.12 - 0.26 | Dependent on lipid environment[1] |

Key Applications in Research

The unique properties of this compound lend it to a variety of applications in cellular biology and drug development.

-

Probing Lipid-Protein Interactions: The dodecanoic acid tail allows the probe to insert into lipid bilayers and interact with fatty acid and sterol carrier proteins. This enables the study of binding sites and the dynamics of these interactions.[1]

-

Investigating Membrane Dynamics and Lipid Trafficking: As a fluorescent fatty acid analog, it is a valuable tool for visualizing lipid uptake, transport, and localization within cellular membranes and organelles.[5][6][7] Its use has been instrumental in studying the role of lipid flippases and other transporters in maintaining membrane asymmetry.[6][8]

-

Cellular Imaging: The probe's fluorescence allows for the visualization of cellular structures and processes using fluorescence microscopy and flow cytometry.[1] It has been used to track the internalization and fate of lipids in living cells.[5][6][7]

-

Drug Delivery Systems: this compound can be incorporated into liposomes and other nanoparticle-based drug delivery systems to track their cellular uptake, biodistribution, and release of therapeutic agents.[1][9][10][11][12][13]

Experimental Protocols

Protein Labeling with this compound

This protocol outlines the general steps for covalently labeling a protein with this compound.

Materials:

-

This compound

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO)

-

Protein of interest

-

Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

-

Purification column (e.g., size-exclusion chromatography column like Sephadex G-25)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Prepare Protein Solution: Dissolve the protein of interest in the labeling buffer at a concentration of 1-10 mg/mL.[14] Ensure the buffer is free of primary amines (e.g., Tris), as they will compete with the protein for labeling.[1][3]

-

Prepare Dye Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 1-10 mg/mL.[14][15]

-

Labeling Reaction: While gently vortexing the protein solution, add the dye stock solution dropwise. The molar ratio of dye to protein may need to be optimized, but a starting point of a 10-20 fold molar excess of the dye is common.[3] Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.[1][16]

-

Quench Reaction: Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to react with any unreacted NHS ester. Incubate for 30-60 minutes at room temperature.[1]

-

Purification: Separate the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with PBS.[1][3] Collect the fractions containing the labeled protein. Alternative purification methods include dialysis or precipitation.[14][16]

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified, labeled protein at 280 nm (for protein) and ~466 nm (for NBD).

References

- 1. This compound | Benchchem [benchchem.com]

- 2. biotium.com [biotium.com]

- 3. biotium.com [biotium.com]

- 4. NBD-X, SE - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. biorxiv.org [biorxiv.org]

- 6. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy [en.bio-protocol.org]

- 7. NBD-lipid Uptake Assay for Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Big Data Analysis of Manufacturing and Preclinical Studies of Nanodrug-Targeted Delivery Systems: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparison of Drug Delivery Systems with Different Types of Nanoparticles in Terms of Cellular Uptake and Responses in Human Endothelial Cells, Pericytes, and Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Advances in drug delivery systems utilizing blood cells and their membrane-derived microvesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Advanced drug delivery systems for the management of local conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. lumiprobe.com [lumiprobe.com]

- 15. interchim.fr [interchim.fr]

- 16. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to NBD Dodecanoic Acid N-Succinimidyl Ester: Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

NBD dodecanoic acid N-succinimidyl ester (NBD-C12-HSE) is a fluorescently labeled fatty acid derivative that serves as a powerful tool in various biological and biochemical research areas. Its utility stems from the combination of a 12-carbon dodecanoic acid chain, which facilitates its interaction with and incorporation into lipid environments, and a nitrobenzoxadiazole (NBD) fluorophore, which allows for sensitive detection and visualization. The N-succinimidyl ester (NHS) group provides a reactive moiety for covalent labeling of primary amines on proteins and other biomolecules. This guide provides a comprehensive overview of the solubility and stability of NBD-C12-HSE, along with detailed experimental protocols for its use.

Core Properties

| Property | Value |

| Chemical Name | 1-(((12-(7-nitrobenzo[c][1][2][3]oxadiazol-4-yl)amino)dodecanoyl)oxy)pyrrolidine-2,5-dione |

| Molecular Formula | C₂₂H₂₉N₅O₇ |

| Molecular Weight | 475.49 g/mol |

| CAS Number | 689263-76-1 |

| Excitation Maximum | ~466 nm (in Methanol)[1] |

| Emission Maximum | ~530 nm (in Methanol)[1] |

Data Presentation

Solubility

This compound is a lipophilic molecule with limited solubility in aqueous solutions. It is readily soluble in polar aprotic organic solvents. For experimental use in biological systems, it is crucial to first prepare a concentrated stock solution in a suitable organic solvent, which can then be diluted into the aqueous buffer.

| Solvent | Solubility | Recommendations |

| Dimethyl Sulfoxide (DMSO) | Soluble. Stock solutions can be prepared at concentrations of 5-20 mM or 10-50 mg/mL. | Recommended for preparing high-concentration stock solutions.[2] |

| Dimethylformamide (DMF) | Soluble. | An alternative to DMSO for preparing stock solutions.[1] |

| Aqueous Buffers | Poorly soluble. | Direct dissolution in aqueous buffers is not recommended due to low solubility and rapid hydrolysis.[1] |

Note: When diluting a DMSO or DMF stock solution into an aqueous buffer, ensure that the final concentration of the organic solvent is kept low (typically ≤1%) to avoid detrimental effects on the biological system.

Stability

The stability of this compound is a critical factor to consider for its successful application. The N-succinimidyl ester group is susceptible to hydrolysis, particularly in aqueous environments.

| Condition | Stability | Recommendations |

| Solid Form | Stable for at least 2 years when stored at -20°C under desiccated conditions. | Store in a tightly sealed container with a desiccant to protect from moisture.[3] |

| Organic Stock Solution (DMSO or DMF) | Relatively stable when stored at -20°C. | Prepare fresh stock solutions or aliquot into single-use volumes to avoid repeated freeze-thaw cycles and moisture contamination. |

| Aqueous Solution | Unstable. The NHS ester hydrolyzes, especially at neutral to alkaline pH. | Prepare aqueous working solutions immediately before use. Avoid storing the compound in aqueous buffers.[1] |

Experimental Protocols

Protocol 1: Preparation of NBD-C12-HSE Stock Solution

Objective: To prepare a concentrated stock solution for subsequent use in labeling experiments.

Materials:

-

This compound (solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes

Methodology:

-

Allow the vial of NBD-C12-HSE to equilibrate to room temperature before opening to prevent moisture condensation.

-

Weigh out the desired amount of NBD-C12-HSE in a microcentrifuge tube.

-

Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mg/mL or 21 mM).

-

Vortex thoroughly until the solid is completely dissolved.

-

For storage, aliquot the stock solution into single-use volumes and store at -20°C, protected from light.

Protocol 2: Labeling of Cell Surface Proteins

Objective: To fluorescently label primary amines of proteins on the surface of living cells.

Materials:

-

Cells in suspension or adherent cells in culture plates

-

NBD-C12-HSE stock solution (from Protocol 1)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.3)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Microcentrifuge or fluorescence microscope

Methodology:

-

Cell Preparation:

-

For suspension cells, wash the cells with PBS and resuspend them in the reaction buffer at a concentration of 1-5 x 10⁶ cells/mL.

-

For adherent cells, wash the cells with PBS and add the reaction buffer to the culture plate.

-

-

Labeling Reaction:

-

Dilute the NBD-C12-HSE stock solution into the reaction buffer containing the cells to the desired final concentration (typically 10-100 µg/mL).

-

Incubate the cells for 15-60 minutes at room temperature, protected from light. The optimal time and concentration should be determined empirically for each cell type and application.

-

-

Quenching:

-

Add the quenching solution to a final concentration of 100 mM to stop the reaction by consuming any unreacted NBD-C12-HSE.

-

Incubate for 10 minutes at room temperature.

-

-

Washing:

-

For suspension cells, pellet the cells by centrifugation and wash three times with PBS.

-

For adherent cells, aspirate the labeling solution and wash the cells three times with PBS.

-

-

Analysis:

-

The labeled cells can now be analyzed by flow cytometry, fluorescence microscopy, or other imaging techniques.

-

Mandatory Visualization

Caption: Workflow for studying fatty acid uptake using NBD-C12-HSE.

Caption: Inhibition of fatty acid uptake by NBD-C12-HSE labeling.

References

Unveiling Fatty Acid Dynamics: A Technical Guide to NBD Dodecanoic Acid N-Succinimidyl Ester in Uptake Studies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of NBD dodecanoic acid N-succinimidyl ester as a powerful tool for investigating the intricate mechanisms of cellular fatty acid uptake. By covalently labeling key proteins in the fatty acid transport machinery, this fluorescent probe enables researchers to visualize and quantify the dynamic processes of fatty acid trafficking, providing critical insights for metabolic research and the development of novel therapeutics.

Introduction: The Role of Fluorescent Labeling in Fatty Acid Uptake Research

The transport of long-chain fatty acids across the plasma membrane is a crucial and highly regulated process, fundamental to cellular energy metabolism, lipid signaling, and membrane synthesis. Dysregulation of fatty acid uptake is implicated in a range of metabolic disorders, including obesity, type 2 diabetes, and cardiovascular disease. Understanding the molecular players and signaling pathways that govern this process is therefore of paramount importance.

NBD (7-nitrobenz-2-oxa-1,3-diazol-4-yl) dodecanoic acid N-succinimidyl ester (NBD-C12-NHS) is a versatile fluorescent labeling reagent that has emerged as a valuable tool in this field. Unlike fluorescent fatty acid analogs that are directly taken up by cells, NBD-C12-NHS is an amine-reactive probe. Its N-hydroxysuccinimide (NHS) ester group forms a stable, covalent amide bond with primary amines, such as the lysine (B10760008) residues and N-termini of proteins. This allows for the specific and robust fluorescent tagging of proteins involved in fatty acid transport, such as membrane transporters (e.g., CD36, FATPs) and intracellular binding proteins (e.g., FABPs).

By tracking the localization, trafficking, and interactions of these NBD-labeled proteins, researchers can elucidate the complex machinery of fatty acid uptake in living cells. This guide provides a comprehensive overview of the principles, protocols, and applications of NBD-C12-NHS in fatty acid uptake studies.

Principle of Action: Covalent Labeling of Fatty Acid Transport Proteins

The utility of this compound lies in its ability to covalently attach a fluorescent NBD-dodecanoic acid moiety to proteins of interest. The mechanism involves a nucleophilic acyl substitution reaction where a primary amine on the target protein attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.

This labeling strategy offers several advantages:

-

Specificity for Primary Amines: The reaction is highly selective for primary amines, minimizing non-specific labeling.

-

Stable Covalent Bond: The resulting amide bond is highly stable under physiological conditions, ensuring that the fluorescent tag remains attached to the protein throughout the experiment.

-

Versatility: A wide range of proteins involved in fatty acid transport can be labeled, provided they have accessible primary amine groups.

Once labeled, the NBD-tagged protein can be used in a variety of cell-based assays to study:

-

Protein Localization and Translocation: Visualize the subcellular localization of fatty acid transport proteins and their movement to and from the plasma membrane in response to stimuli.

-

Protein-Protein Interactions: Investigate the formation of protein complexes involved in fatty acid uptake.

-

Real-Time Tracking: Monitor the dynamics of protein trafficking in live cells using fluorescence microscopy techniques.

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of NBD-labeled proteins in fatty acid uptake studies.

Table 1: Protein Labeling Parameters with this compound

| Parameter | Typical Value/Range | Notes |

| Molar Excess of NHS Ester | 5-20 fold | The optimal ratio depends on the protein and desired degree of labeling. |

| Reaction pH | 7.2 - 8.5 | Slightly alkaline conditions are required for the deprotonation of primary amines. |

| Reaction Time | 1 - 4 hours at room temperature | Can be performed overnight at 4°C. |

| Quenching Reagent | Tris or glycine | Used to stop the labeling reaction by consuming excess NHS ester. |

| Purification Method | Size-exclusion chromatography, dialysis | To remove unreacted dye and byproducts. |

Table 2: Impact of NBD Labeling on Fatty Acid Transport Protein Function

| Labeled Protein | Functional Assay | Observed Effect | Reference |

| CD36 (mutant) | Fatty Acid Uptake | Similar uptake to wildtype, suggesting the tag did not impair function. | [1] |

| Fatty Acid Binding Protein (FABP) | Intracellular Diffusion of NBD-stearate | Increased cytoplasmic diffusion rate of the fluorescent fatty acid analog. | [2] |

Experimental Protocols

This section provides detailed methodologies for labeling a target protein with this compound and its subsequent use in a cell-based fatty acid uptake assay.

Protocol for Labeling a Target Protein with NBD-C12-NHS Ester

Materials:

-

Purified target protein (e.g., CD36, FATP, FABP) in an amine-free buffer (e.g., PBS).

-

This compound (NBD-C12-NHS).

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO).

-

Labeling buffer: 0.1 M sodium bicarbonate, pH 8.3.

-

Quenching solution: 1 M Tris-HCl, pH 8.0.

-

Purification column (e.g., Sephadex G-25) or dialysis tubing.

-

Spectrophotometer.

Procedure:

-

Prepare Protein Solution: Dissolve the target protein in the labeling buffer at a concentration of 1-5 mg/mL.

-

Prepare NBD-C12-NHS Stock Solution: Immediately before use, dissolve NBD-C12-NHS in anhydrous DMSO to a concentration of 10 mg/mL.

-

Labeling Reaction:

-

Calculate the required volume of the NBD-C12-NHS stock solution to achieve the desired molar excess (typically 10-fold).

-

Slowly add the NBD-C12-NHS solution to the protein solution while gently vortexing.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

-

Quench Reaction: Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.

-

Purify Labeled Protein:

-

Remove unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

-

Alternatively, purify the labeled protein by dialysis against the storage buffer.

-

-

Determine Degree of Labeling (DOL):

-

Measure the absorbance of the purified labeled protein at 280 nm (for protein concentration) and at the excitation maximum of NBD (approximately 466 nm).

-

Calculate the DOL using the Beer-Lambert law and the extinction coefficients for the protein and NBD.

-

Protocol for a Cell-Based Fatty Acid Uptake Assay Using a Labeled Transporter

Materials:

-

Cells expressing the NBD-labeled fatty acid transport protein.

-

Fluorescent fatty acid analog (e.g., BODIPY-C12).

-

Cell culture medium.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+).

-

Fluorescence microscope or plate reader.

Procedure:

-

Cell Culture and Transfection: Culture cells to the desired confluency. If the labeled protein is not endogenously expressed, transfect the cells with a vector encoding the NBD-labeled protein.

-

Induce Transporter Translocation (if applicable): Treat cells with a known stimulus (e.g., insulin (B600854) for CD36) to induce the translocation of the NBD-labeled transporter to the plasma membrane.

-

Fatty Acid Uptake:

-

Wash the cells with assay buffer.

-

Add the fluorescent fatty acid analog to the cells at the desired concentration.

-

Incubate for a specific time period (e.g., 1-15 minutes) at 37°C.

-

-

Stop Uptake and Wash:

-

Stop the uptake by adding ice-cold assay buffer containing a quenching agent (if necessary).

-

Wash the cells several times with ice-cold assay buffer to remove extracellular fluorescent fatty acid.

-

-

Imaging and Quantification:

-

Image the cells using a fluorescence microscope to visualize the intracellular accumulation of the fluorescent fatty acid and the localization of the NBD-labeled transporter.

-

Quantify the fluorescence intensity of the internalized fatty acid analog using image analysis software or a fluorescence plate reader.

-

Correlate the level of fatty acid uptake with the abundance and localization of the NBD-labeled transporter at the plasma membrane.

-

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the use of NBD-C12-NHS in fatty acid uptake studies.

Signaling Pathway: Insulin-Mediated Translocation of CD36

Caption: Insulin signaling pathway leading to the translocation of CD36 to the plasma membrane.

Experimental Workflow: Protein Labeling and Cell-Based Assay

References

An In-depth Technical Guide to Protein Labeling with NBD Dodecanoic Acid N-Succinimidyl Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of NBD dodecanoic acid N-succinimidyl ester, a versatile fluorescent probe for labeling proteins and other biomolecules. We will delve into its chemical properties, labeling mechanism, experimental protocols, and key applications in biological research.

Introduction to this compound

This compound is a fluorescent labeling reagent that combines the environmentally sensitive fluorophore, nitrobenzoxadiazole (NBD), with a dodecanoic acid linker and a highly reactive N-succinimidyl (NHS) ester group. The NBD moiety provides the fluorescence, while the dodecanoic acid chain adds a lipophilic character, making it suitable for studying lipid-protein interactions and membrane dynamics.[1] The NHS ester enables covalent conjugation to primary amines on target biomolecules, primarily the ε-amino groups of lysine (B10760008) residues in proteins.[1][2][3]

First developed as a fluorogenic reagent for amino acids, the NBD scaffold has become a cornerstone in the design of fluorescent probes for biochemistry and cell biology.[4] The succinimidyl ester derivative significantly enhanced the utility of NBD by allowing for stable and specific labeling of proteins.[1] This reagent is widely employed in various applications, including fluorescence microscopy, flow cytometry, and probing the ligand-binding sites of fatty acid and sterol carrier proteins.[1][5][6][7]

Physicochemical and Fluorescent Properties

The utility of this compound as a fluorescent probe is defined by its distinct chemical and spectral characteristics.

| Property | Value | Reference |

| Molecular Formula | C22H29N5O7 | [1] |

| Molecular Weight | 475.49 g/mol | [1][8] |

| CAS Number | 689263-76-1 | [1] |

| Appearance | Orange powder | [1] |

| Purity | >98% | [1] |

| Excitation Maximum (in Methanol) | ~466 nm | [1] |

| Emission Maximum (in Methanol) | ~530 nm | [1] |

| Quantum Yield (in lipid environment) | 0.12 - 0.26 | [1] |

| Storage | Store at -20°C, desiccated | [5] |

Mechanism of Protein Labeling

The covalent labeling of proteins with this compound is a nucleophilic acyl substitution reaction. The N-succinimidyl ester is an excellent leaving group, making the carbonyl carbon of the ester highly susceptible to attack by nucleophiles. In the context of protein labeling, the primary nucleophiles are the deprotonated ε-amino groups of lysine residues and the α-amino group of the N-terminus.

To ensure the primary amines are in their nucleophilic, deprotonated state, the labeling reaction is typically carried out at a slightly basic pH, generally between 8.0 and 8.5.[2][9] The reaction results in the formation of a stable amide bond, covalently linking the NBD-dodecanoyl moiety to the protein.

Experimental Protocols

The following is a generalized protocol for labeling proteins with this compound. Optimization may be required for specific proteins and applications.

Materials

-

Protein to be labeled (in an amine-free buffer)

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3

-

Quenching Solution: 1 M Tris-HCl or Glycine, pH 7.4

-

Purification column (e.g., Sephadex G-25) or dialysis cassette

-

Phosphate Buffered Saline (PBS)

Procedure

-

Prepare the Protein Solution:

-

Dissolve the protein in the Labeling Buffer at a concentration of 2-5 mg/mL.[2] If the protein is already in a different buffer, exchange it for the Labeling Buffer using dialysis or a desalting column. Ensure the buffer is free of primary amines (e.g., Tris, glycine) as they will compete with the protein for labeling.

-

-

Prepare the Dye Stock Solution:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF.[2] Vortex briefly to ensure it is fully dissolved.

-

-

Perform the Labeling Reaction:

-

While gently stirring, add the dye stock solution to the protein solution. A typical starting point is a 10-20 fold molar excess of the dye to the protein. The optimal ratio should be determined empirically.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.[3]

-

-

Quench the Reaction (Optional):

-

To stop the labeling reaction, add the Quenching Solution to a final concentration of 50-100 mM.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purify the Labeled Protein:

-

Determine the Degree of Labeling (DOL):

-

The DOL, or the average number of dye molecules per protein molecule, can be determined spectrophotometrically.

-

Measure the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of NBD (~466 nm).

-

The DOL can be calculated using the Beer-Lambert law, correcting for the contribution of the dye to the A280 reading.

-

Applications in Research and Drug Development

NBD-labeled proteins are valuable tools for investigating a wide range of biological processes.

-

Fluorescence Microscopy: The bright fluorescence of the NBD group allows for the visualization of protein localization and trafficking within live or fixed cells.[6][10][11]

-

Flow Cytometry: Labeled proteins can be used to identify and sort cells based on the presence of a target receptor or antigen.

-

Membrane and Lipid Studies: The dodecanoic acid chain provides a lipophilic anchor, making this probe particularly useful for studying proteins that interact with or reside within cellular membranes.[1][12] It can be used to investigate lipid uptake and transport processes.[11]

-

Protein-Protein Interactions: Changes in the fluorescence properties of NBD upon binding to another molecule can be used to study protein-protein interactions.[13]

-

Drug Delivery: The fluorescent tag can be used to track the cellular uptake and distribution of protein-based therapeutics.[1]

References

- 1. This compound | Benchchem [benchchem.com]

- 2. biotium.com [biotium.com]

- 3. glenresearch.com [glenresearch.com]

- 4. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - CAS-Number 689263-76-1 - Order from Chemodex [chemodex.com]

- 6. A fluorescently labelled quaternary ammonium compound (NBD-DDA) to study resistance mechanisms in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. NHS ester protocol for labeling proteins [abberior.rocks]

- 10. Fluorescent-Dye-Labeled Amino Acids for Real-Time Imaging in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Application of O-NBD labeling for analyzing protein-protein interaction - International Chemical Congress of Pacific Basin Societies [pacifichem.digitellinc.com]

An In-depth Technical Guide to the Biological Applications of NBD Dodecanoic Acid N-Succinimidyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

NBD dodecanoic acid N-succinimidyl ester (NBD-C12-HSE) is a versatile fluorescent probe with broad applications in biological research. This technical guide provides an in-depth overview of its core applications, including the labeling of proteins and the study of lipid metabolism and cellular dynamics. Detailed experimental protocols, quantitative data, and visualizations of relevant signaling pathways are presented to equip researchers with the knowledge to effectively utilize this powerful tool.

Introduction

This compound is a derivative of dodecanoic acid, a medium-chain fatty acid, that has been chemically modified with two key functional groups: a 7-nitrobenz-2-oxa-1,3-diazole (NBD) fluorophore and an N-succinimidyl ester (HSE) reactive group. The NBD group imparts fluorescent properties to the molecule, allowing for its visualization and quantification in biological systems. The HSE group enables the covalent conjugation of the probe to primary amines, such as those found on the lysine (B10760008) residues of proteins. This dual functionality makes NBD-C12-HSE a powerful tool for investigating a variety of biological processes.

Core Biological Applications

The unique properties of NBD-C12-HSE lend it to a range of applications in cell biology, biochemistry, and drug development.

-

Protein Labeling: The reactive N-succinimidyl ester group allows for the efficient and specific labeling of proteins, enabling the study of their localization, trafficking, and interactions.

-

Lipid Metabolism and Transport: As a fluorescent fatty acid analog, NBD-C12-HSE is widely used to investigate the mechanisms of fatty acid uptake, intracellular transport, and storage in lipid droplets. It serves as a valuable tool for studying the roles of fatty acid transport proteins (FATPs) and other lipid-binding proteins.

-

Cellular Imaging: The fluorescent nature of the NBD moiety makes this probe suitable for various cellular imaging techniques, including fluorescence microscopy and flow cytometry, to visualize and quantify lipid dynamics in living cells.

-

Drug Delivery Systems: NBD-C12-HSE can be incorporated into liposomes and other drug delivery vehicles to track their distribution and interaction with cells and tissues.

Quantitative Data

The following tables summarize key quantitative data related to the properties and applications of this compound and related fluorescent fatty acid probes.

Table 1: Physicochemical and Spectroscopic Properties of NBD-C12-HSE

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₉N₅O₇ | |

| Molecular Weight | 475.49 g/mol | |

| Excitation Maximum (λex) | ~466 nm | |

| Emission Maximum (λem) | ~539 nm | |

| Extinction Coefficient (ε) | ~25,000 cm⁻¹M⁻¹ | |

| Quantum Yield (Φ) | Varies with environment (e.g., 0.3 in methanol) |

Table 2: Labeling Efficiency of N-Succinimidyl Esters

| Reactive Group | Typical Coupling Yield with Primary Amines | Reference |

| N-Succinimidyl Ester (HSE) | ~90% | [1] |

| p-Nitrophenyl Ester | ~60% | [1] |

Table 3: Kinetic Parameters of Fatty Acid Uptake in Different Cell Lines

| Fatty Acid | Cell Line | Kₘ | Vₘₐₓ | Reference |

| Oleic Acid (18:1) | 3T3-L1 Adipocytes (differentiated) | ~55 nM | 110 pmol/s/mg protein | [2] |

| α-Linolenic Acid (18:3) | Caco-2 (TC7 clone) | 14.3 µM | 15.4 nmol/mg protein/min | [3] |

| Palmitate (16:0) / Oleate (18:1) | Caco-2 | ~0.3 µM | Not specified | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

General Protein Labeling Protocol

This protocol describes the general steps for covalently labeling a protein with NBD-C12-HSE.

Materials:

-

Purified protein of interest in an amine-free buffer (e.g., PBS, HEPES) at pH 7.2-8.0.

-

NBD-C12-HSE.

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO).

-

Size-exclusion chromatography column (e.g., Sephadex G-25) for purification.

Procedure:

-

Prepare NBD-C12-HSE Stock Solution: Dissolve NBD-C12-HSE in DMSO to a final concentration of 1-10 mg/mL.

-

Prepare Protein Solution: Dissolve the protein of interest in the chosen reaction buffer at a concentration of 1-10 mg/mL.

-

Labeling Reaction: While gently vortexing the protein solution, add a 5- to 20-fold molar excess of the NBD-C12-HSE stock solution. The optimal ratio should be determined empirically for each protein.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

Purification: Remove the unreacted NBD-C12-HSE and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).

-

Characterization: Determine the degree of labeling by measuring the absorbance of the labeled protein at 280 nm (for protein concentration) and 466 nm (for NBD concentration).

Live Cell Imaging of Fatty Acid Uptake

This protocol outlines a method for visualizing the uptake of NBD dodecanoic acid in live cells using fluorescence microscopy.

Materials:

-

Cells of interest cultured on glass-bottom dishes or coverslips.

-

NBD dodecanoic acid (the hydrolyzed form of the ester is often used for uptake studies).

-

Pluronic F-127 (optional, to aid in solubilization).

-

Hanks' Balanced Salt Solution (HBSS) or other suitable imaging medium.

-

Fluorescence microscope equipped with appropriate filters for NBD (Excitation/Emission: ~466/539 nm).

Procedure:

-

Prepare NBD-Dodecanoic Acid Working Solution: Prepare a stock solution of NBD dodecanoic acid in DMSO. For the working solution, dilute the stock solution in HBSS to a final concentration of 1-5 µM. The addition of a small amount of Pluronic F-127 can help to prevent aggregation.

-

Cell Preparation: Wash the cultured cells twice with pre-warmed HBSS.

-

Labeling: Add the NBD-dodecanoic acid working solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

-

Washing: Remove the labeling solution and wash the cells three times with fresh HBSS to remove unincorporated probe.

-

Imaging: Mount the coverslip or dish on the fluorescence microscope and acquire images using the appropriate filter set. Time-lapse imaging can be performed to visualize the dynamics of fatty acid uptake and trafficking.[5][6]

Signaling Pathways and Experimental Workflows

CD36-Mediated Fatty Acid Uptake Signaling Pathway

NBD dodecanoic acid is a valuable tool for studying the CD36-mediated fatty acid uptake pathway. The binding of fatty acids to the cell surface receptor CD36 initiates a signaling cascade that leads to the internalization of the fatty acid.

Caption: CD36-mediated fatty acid uptake pathway.

Experimental Workflow for Protein Labeling and Analysis

The following diagram illustrates a typical workflow for labeling a target protein with NBD-C12-HSE and subsequent analysis.

Caption: Workflow for NBD-C12-HSE protein labeling.

Conclusion

This compound is a robust and versatile fluorescent probe with significant applications in modern biological research. Its ability to covalently label proteins and act as a fluorescent analog of a natural fatty acid makes it an invaluable tool for studying protein dynamics, lipid metabolism, and cellular transport mechanisms. The detailed protocols and data presented in this guide are intended to facilitate the successful application of this probe in a variety of research contexts, ultimately contributing to a deeper understanding of complex biological systems.

References

- 1. researchgate.net [researchgate.net]

- 2. Adipocyte differentiation of 3T3-L1 cells involves augmented expression of a 43-kDa plasma membrane fatty acid-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms and kinetics of alpha-linolenic acid uptake in Caco-2 clone TC7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fatty acid uptake by Caco-2 human intestinal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

Methodological & Application

Application Notes and Protocols for Live Cell Labeling with NBD Dodecanoic Acid N-Succinimidyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

NBD dodecanoic acid N-succinimidyl ester is a versatile fluorescent probe that combines the properties of a fatty acid analog and an amine-reactive dye. This dual functionality allows for the investigation of various cellular processes, including lipid metabolism, membrane dynamics, and protein localization. The molecule consists of a 12-carbon dodecanoic acid chain, which facilitates its incorporation into cellular membranes, and a nitrobenzoxadiazole (NBD) fluorophore for visualization. The N-succinimidyl (NHS) ester group enables covalent labeling of primary amines on proteins, providing a tool for studying protein-lipid interactions and tracking cell surface proteins.[1][2] This document provides detailed protocols for using this compound to label live cells, along with technical data and visualizations to guide experimental design.

Principle of Action

The mechanism of action of this compound is twofold:

-

Lipid Incorporation: The dodecanoic acid tail allows the molecule to partition into cellular membranes, mimicking the behavior of natural fatty acids.[1][2] Once incorporated, it can be trafficked to various organelles, such as the Golgi apparatus and endoplasmic reticulum, making it a useful tool for studying lipid transport and metabolism.[3]

-

Protein Labeling: The NHS ester group is highly reactive towards primary amines, such as the side chains of lysine (B10760008) residues on proteins.[4][5][6] This results in the formation of a stable, covalent amide bond, effectively tagging proteins with the NBD fluorophore. This feature is particularly useful for labeling cell surface proteins.[4][5]

The experimental conditions, particularly temperature and incubation time, can be modulated to favor one mechanism over the other.

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound, compiled from literature on similar NBD-labeled lipids and NHS esters. Optimization for specific cell types and experimental goals is recommended.

| Parameter | Recommended Range | Notes |

| Stock Solution Concentration | 1-10 mM | Dissolve in anhydrous DMSO or ethanol. Store at -20°C, protected from light. |

| Final Labeling Concentration | 1-10 µM | Higher concentrations may lead to cytotoxicity. Start with a concentration around 5 µM. |

| Incubation Time | 5-60 minutes | Shorter times (5-15 min) at room temperature or 4°C favor cell surface protein labeling. Longer times (15-60 min) at 37°C promote lipid uptake and metabolic incorporation. |

| Incubation Temperature | 4°C, Room Temperature, or 37°C | Low temperatures inhibit endocytosis and favor cell surface labeling. 37°C is optimal for studying lipid metabolism. |

| Excitation Wavelength | ~466 nm | |

| Emission Wavelength | ~535 nm |

Experimental Protocols

Two primary protocols are provided below, one focusing on the study of lipid metabolism and the other on cell surface protein labeling.

Protocol 1: Labeling of Live Cells to Study Lipid Metabolism and Trafficking

This protocol is designed to facilitate the uptake and incorporation of NBD dodecanoic acid as a fatty acid analog.

Materials:

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol

-

Complete cell culture medium

-

Live-cell imaging buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

-

Adherent cells cultured on glass-bottom dishes or coverslips

-

Fluorescence microscope with appropriate filters for NBD

Procedure:

-

Preparation of Stock Solution:

-

Prepare a 1 mM stock solution of this compound in anhydrous DMSO or ethanol.

-

Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

-

-

Cell Preparation:

-

Seed cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency (typically 60-80%).

-

Ensure cells are healthy and adherent before labeling.

-

-

Preparation of Labeling Solution:

-

On the day of the experiment, thaw an aliquot of the stock solution.

-

Dilute the stock solution in pre-warmed (37°C) complete cell culture medium or live-cell imaging buffer to a final concentration of 1-5 µM. A starting concentration of 2 µM is recommended.

-

Vortex the solution gently to ensure it is well-mixed.

-

-

Cell Labeling:

-

Aspirate the growth medium from the cells.

-

Wash the cells once with pre-warmed live-cell imaging buffer.

-

Add the labeling solution to the cells, ensuring the entire surface is covered.

-

Incubate the cells at 37°C in a CO2 incubator for 15-60 minutes. The optimal time will depend on the cell type and the specific metabolic process being studied.

-

-

Washing:

-

Aspirate the labeling solution.

-

Wash the cells two to three times with pre-warmed live-cell imaging buffer to remove unbound probe.

-

-

Imaging:

-

Add fresh, pre-warmed live-cell imaging buffer to the cells.

-

Immediately image the cells using a fluorescence microscope with filters appropriate for NBD (Excitation: ~466 nm, Emission: ~535 nm).

-

Protocol 2: Labeling of Cell Surface Proteins in Live Cells

This protocol is optimized for the rapid labeling of primary amines on cell surface proteins.

Materials:

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Adherent or suspension cells

-

Fluorescence microscope with appropriate filters for NBD

Procedure:

-

Preparation of Stock Solution:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Aliquot and store at -20°C, protected from light.

-

-

Cell Preparation:

-

For adherent cells, grow them on coverslips to the desired confluency.

-

For suspension cells, harvest and wash them with PBS, then resuspend in cold PBS at a concentration of 1 x 10^6 cells/mL.

-

-

Preparation of Labeling Solution:

-

Immediately before use, dilute the 10 mM stock solution in PBS (pH 7.4) to a final concentration of 5-10 µM. It is crucial to use the labeling solution immediately as the NHS ester can hydrolyze in aqueous solutions.

-

-

Cell Labeling:

-

For adherent cells, wash twice with cold PBS.

-

For suspension cells, use the cell suspension prepared in step 2.

-

Add the labeling solution to the cells.

-

Incubate for 5-15 minutes at room temperature or on ice, protected from light. Shorter incubation times and lower temperatures minimize internalization.[4]

-

-

Washing:

-

For adherent cells, aspirate the labeling solution and wash three times with cold PBS.

-

For suspension cells, centrifuge at low speed (e.g., 300 x g) for 5 minutes at 4°C, remove the supernatant, and resuspend in fresh cold PBS. Repeat the wash step twice.

-

-

Imaging:

-

For adherent cells, add fresh imaging buffer.

-

For suspension cells, resuspend in the desired imaging buffer.

-

Image the cells immediately using a fluorescence microscope.

-

Visualizations

References

- 1. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | Benchchem [benchchem.com]

- 3. NBD-lipid Uptake Assay for Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rapid and Uniform NHS-Ester-Based Membrane Protein Labeling of Live Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rapid and Uniform NHS-Ester-Based Membrane Protein Labeling of Live Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NHS ester protocol for labeling proteins [abberior.rocks]

Application Notes and Protocols: NBD Dodecanoic Acid N-Succinimidyl Ester for Flow Cytometry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using NBD dodecanoic acid N-succinimidyl ester for flow cytometry. This versatile fluorescent probe is valuable for investigating cellular processes related to lipid metabolism, membrane dynamics, and drug delivery.

Introduction

This compound is a fluorescent labeling reagent that combines the environmentally sensitive fluorophore, nitrobenzoxadiazole (NBD), with a dodecanoic acid chain and a succinimidyl ester functional group. The hydrophobic dodecanoic acid tail allows the molecule to readily incorporate into cellular membranes, while the N-succinimidyl ester group covalently reacts with primary amines on proteins and other biomolecules.[1] This dual functionality makes it a powerful tool for studying lipid uptake, transport, and the dynamics of membrane-associated proteins in live cells using flow cytometry.

The NBD fluorophore exhibits excitation and emission wavelengths that are well-suited for standard flow cytometry setups, typically around 466 nm and 530 nm, respectively, in a lipid environment.[1] This allows for straightforward detection using a blue laser and standard FITC filter sets, while minimizing interference from cellular autofluorescence.[1]

Key Applications in Flow Cytometry

-

Lipid Uptake and Metabolism: The probe can be used to monitor the internalization of fatty acids into living cells, providing insights into lipid transport mechanisms and metabolic pathways.[2][3]

-

Membrane Dynamics and Lipid Rafts: The incorporation of the hydrophobic tail into the lipid bilayer allows for the study of membrane fluidity and the characterization of microdomains such as lipid rafts.[1]

-

Drug Delivery Systems: this compound can be used to label liposomes or other lipid-based drug delivery vehicles to track their interaction with and uptake by target cells.[1]

-

Protein Labeling: The succinimidyl ester group enables the covalent labeling of cell surface proteins, allowing for the tracking of their localization and dynamics within the plasma membrane.[1]

Quantitative Data Summary

The following tables provide key quantitative data for the use of this compound in flow cytometry applications.

Table 1: Spectroscopic Properties

| Parameter | Value | Reference |

| Excitation Wavelength (max) | ~466 nm (in methanol) | [1] |

| Emission Wavelength (max) | ~530 nm (in methanol) | [1] |

| Recommended Laser | 488 nm (Blue) | |

| Recommended Filter | 530/30 nm (FITC channel) |

Table 2: Recommended Staining Parameters for Live Cells

| Parameter | Recommended Range | Notes |

| Concentration | 1 - 10 µM | Optimal concentration should be determined empirically for each cell type and application. |

| Incubation Time | 15 - 60 minutes | Longer incubation times may be required for specific applications, but should be balanced against potential cytotoxicity. |

| Incubation Temperature | 4°C or Room Temperature | Incubation at 4°C can be used to assess initial membrane binding, while incubation at higher temperatures (e.g., 37°C) allows for the study of internalization. |

| Cell Density | 1 x 10^6 cells/mL | |

| Staining Buffer | PBS or HBSS with 0.1% BSA | Avoid amine-containing buffers such as Tris, as they will react with the succinimidyl ester.[1] |

Experimental Protocols

Protocol 1: General Live Cell Staining for Flow Cytometry

This protocol provides a general procedure for staining live cells in suspension with this compound.

Materials:

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Bovine Serum Albumin (BSA)

-

Cell suspension of interest

-

Flow cytometer tubes

Procedure:

-

Prepare a stock solution: Dissolve this compound in anhydrous DMSO to create a 1-10 mM stock solution. Aliquot and store at -20°C, protected from light and moisture.

-

Prepare staining buffer: Prepare PBS or HBSS containing 0.1% BSA.

-

Cell preparation: Harvest cells and wash them once with the staining buffer. Resuspend the cells in the staining buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Add the this compound stock solution to the cell suspension to achieve the desired final concentration (typically 1-10 µM). Mix gently.

-

Incubation: Incubate the cells for 15-60 minutes at the desired temperature (e.g., 4°C for membrane labeling or 37°C for uptake studies), protected from light.

-

Washing: After incubation, wash the cells twice with 2 mL of cold staining buffer to remove unbound probe. Centrifuge at 300-400 x g for 5 minutes between washes.

-

Resuspension: Resuspend the final cell pellet in an appropriate volume of staining buffer for flow cytometry analysis.

-

Analysis: Acquire data on a flow cytometer using a 488 nm laser for excitation and a 530/30 nm (or equivalent FITC) filter for emission.

Protocol 2: Lipid Uptake Assay

This protocol is adapted for studying the internalization of the fluorescent lipid probe over time.

Materials:

-

Same as Protocol 1

-

20% Bovine Serum Albumin (BSA) solution in PBS (quenching solution)

Procedure:

-

Follow steps 1-4 of Protocol 1.

-

Incubation for uptake: Incubate the cells at 37°C to allow for internalization of the probe.

-

Time points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take two aliquots of the cell suspension.

-

Quenching surface fluorescence: To one aliquot, add an equal volume of the 20% BSA solution. This will back-extract the probe from the outer leaflet of the plasma membrane, leaving only the internalized fluorescence. The other aliquot serves as a total fluorescence control.

-

Incubation with BSA: Incubate the BSA-treated samples for 10 minutes on ice.

-

Washing: Wash both sets of samples twice with cold staining buffer.

-

Resuspension and Analysis: Resuspend the cells and analyze by flow cytometry as described in Protocol 1. The difference in fluorescence intensity between the total and BSA-quenched samples represents the internalized probe.

Visualizations

Caption: Experimental workflow for live cell staining with this compound.

Caption: Mechanism of action of this compound at the cellular level.

References

Probing the Dynamic Landscape of Cell Membranes: Application of NBD Dodecanoic Acid N-Succinimidyl Ester

Abstract

The intricate dance of lipids and proteins within the cell membrane governs a multitude of cellular processes, from signal transduction to substance transport. Understanding these dynamic interactions is paramount for researchers in cell biology, pharmacology, and drug development. NBD (7-nitrobenz-2-oxa-1,3-diazol-4-yl) dodecanoic acid N-succinimidyl ester is a versatile fluorescent probe that serves as a powerful tool for illuminating the complexities of membrane dynamics. This application note provides detailed protocols and methodologies for utilizing this probe to investigate membrane fluidity, protein-lipid interactions, and the organization of membrane microdomains, such as lipid rafts.

Introduction

NBD dodecanoic acid N-succinimidyl ester is a valuable fluorescent molecule for studying the biophysical properties of cell membranes. Its structure comprises three key components: the environmentally sensitive NBD fluorophore, a twelve-carbon dodecanoic acid chain that mimics natural fatty acids, and a reactive N-succinimidyl (NHS) ester group.[1] The NHS ester readily reacts with primary amines on proteins and other biomolecules, forming stable amide bonds.[1] This allows for the covalent labeling of specific proteins of interest. The lipophilic dodecanoic acid tail facilitates the probe's insertion into the lipid bilayer, enabling the study of lipid dynamics and protein-membrane interactions.[1] The NBD group exhibits fluorescence that is sensitive to the polarity of its local environment, providing insights into the surrounding lipid packing and hydration.

Key Applications

-

Labeling of Membrane-Associated Proteins: Covalently attach a fluorescent tag to specific proteins to track their localization, diffusion, and interactions within the cell membrane.

-

Analysis of Membrane Fluidity: Monitor changes in the fluorescence properties of the NBD probe to assess the fluidity of the lipid bilayer under various physiological or pathological conditions.

-